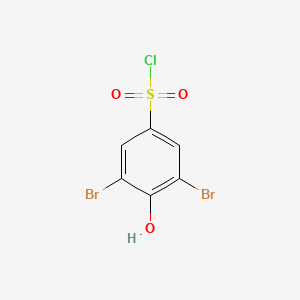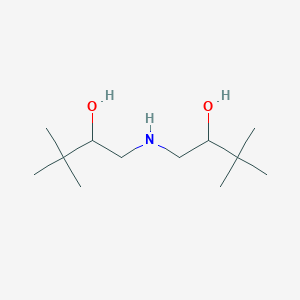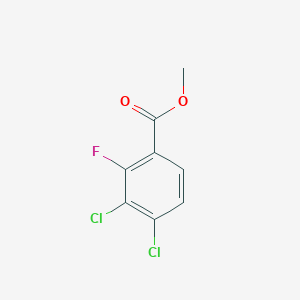
4-Bromo-2-chloro-6-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 .
Synthesis Analysis
The synthesis of similar compounds typically involves bromination and chlorination reactions . For instance, 4-bromobenzaldehyde can be synthesized from 4-bromotoluene through a two-step process involving free radical bromination followed by hydrolysis .Molecular Structure Analysis
The InChI code for this compound is1S/C8H6BrClO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 . This indicates that the compound has a benzene ring with bromine, chlorine, and a methyl group attached to it. Physical And Chemical Properties Analysis
This compound is a solid substance with a storage temperature of 2-8°C .Scientific Research Applications
4-BCM has a wide range of applications in scientific research. It has been used in the synthesis of various dyes and pharmaceuticals, as well as in the synthesis of organic compounds. It has also been used in the synthesis of organic catalysts, and as a precursor in the synthesis of organic polymers. Additionally, 4-BCM has been used in the synthesis of a variety of organometallic compounds, and as a reagent in the synthesis of various other organic compounds.
Mechanism of Action
The mechanism of action of 4-BCM is based on its ability to act as an intermediate in a variety of reactions. Its unique structure enables it to react with other organic compounds, such as amines and alcohols, to form various products. The reaction typically proceeds through a nucleophilic substitution mechanism, in which the 4-BCM molecule acts as a nucleophile, attacking the electrophilic carbon atom of the other molecule. This reaction typically yields a mixture of the desired product and some by-products, which can be separated through chromatographic techniques.
Biochemical and Physiological Effects
Due to its wide range of applications, 4-BCM has been studied extensively in terms of its biochemical and physiological effects. Studies have shown that 4-BCM is not toxic to humans, and is not known to have any adverse effects. However, some studies have suggested that 4-BCM may be a mild irritant to the eyes and skin, and should be handled with care.
Advantages and Limitations for Lab Experiments
4-BCM has several advantages for use in laboratory experiments, including its low cost, availability, and ease of use. Additionally, its unique structure enables it to act as a versatile intermediate in a variety of reactions, making it a valuable reagent for organic synthesis. However, 4-BCM also has some limitations, as it is prone to oxidation and hydrolysis, and can be difficult to separate from its by-products.
Future Directions
Given its wide range of applications, there are a number of potential future directions for 4-BCM research. These include further investigation of its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research could be conducted into its potential applications in the production of pharmaceuticals and other organic compounds. Further research could also be conducted into its potential use as a catalyst in organic synthesis, as well as its potential use as a reagent in the synthesis of organometallic compounds. Additionally, research could be conducted into the development of more efficient methods for its synthesis and purification.
Synthesis Methods
4-BCM is typically synthesized through the reaction of 4-bromobenzaldehyde and 2-chloro-6-methylbenzene. This is accomplished by combining the two compounds in an appropriate solvent and then heating the mixture to a temperature of between 100-150°C. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, and the reaction proceeds through a nucleophilic substitution mechanism. The reaction typically yields a mixture of the desired product and some by-products, which can be separated through chromatographic techniques.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-chloro-6-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYRDHERVHEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6353610.png)



![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)







![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)